
(Triphenyl-lambda5-phosphanylidene)azanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(triphenylphosphoranylidene) ammonium chloride: is a chemical compound with the molecular formula C36H30ClNP2 and a molecular weight of 574.03 g/mol . It is also known by other names such as Bis-(triphenylphosphine)iminium chloride and Hexaphenyldiphosphazenium chloride . This compound is widely used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Bis-(triphenylphosphoranylidene) ammonium chloride typically involves the reaction of triphenylphosphine with ammonium chloride under specific conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of Bis-(triphenylphosphoranylidene) ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis-(triphenylphosphoranylidene) ammonium chloride undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides , while reduction can produce phosphines .
Applications De Recherche Scientifique
Bis-(triphenylphosphoranylidene) ammonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis-(triphenylphosphoranylidene) ammonium chloride involves its role as a co-catalyst in various chemical reactions . The compound facilitates the transfer of electrons and ions between different phases, thereby enhancing the efficiency of the reactions . The molecular targets and pathways involved include the phosphine and ammonium groups, which interact with the reactants to form intermediate complexes .
Comparaison Avec Des Composés Similaires
- Bis-(triphenylphosphine)iminium chloride
- Hexaphenyldiphosphazenium chloride
- Triphenylphosphine oxide
Uniqueness: Bis-(triphenylphosphoranylidene) ammonium chloride is unique due to its dual functionality as both a phosphine and ammonium compound . This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research .
Propriétés
Formule moléculaire |
C36H34Cl2N2P2 |
|---|---|
Poids moléculaire |
627.5 g/mol |
Nom IUPAC |
(triphenyl-λ5-phosphanylidene)azanium;dichloride |
InChI |
InChI=1S/2C18H16NP.2ClH/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15,19H;2*1H |
Clé InChI |
FIDMDGCZNJCLLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


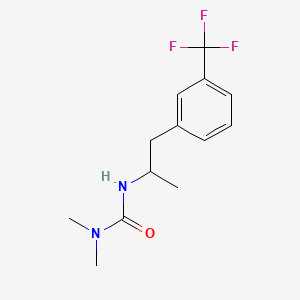
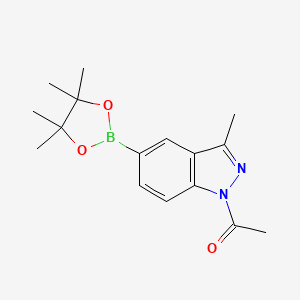
![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)
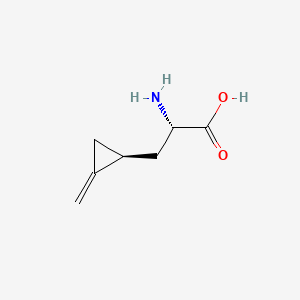
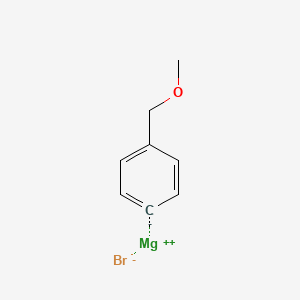
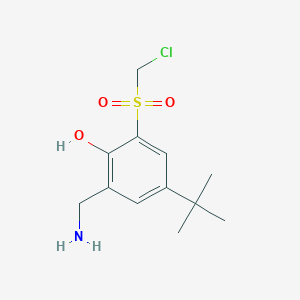
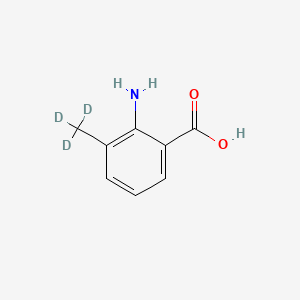
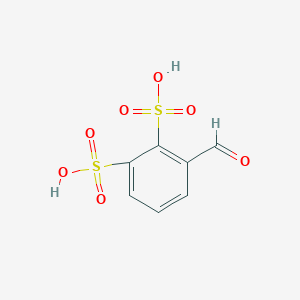
![Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)

![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)
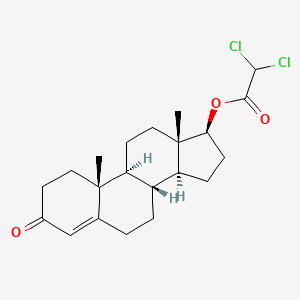

![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)
